molecular formula C16H13ClO2 B2516031 (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one CAS No. 82613-32-9

(2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2516031
CAS No.: 82613-32-9
M. Wt: 272.73
InChI Key: DUTKEQBTMRWRAC-DHZHZOJOSA-N
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Description

(2E)-1-(4-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (CAS 286956-03-4) is a high-purity chalcone derivative intended for research and development purposes. Chalcones are a class of compounds characterized by their 1,3-diaryl-2-propen-1-one structure and are widely investigated in various scientific fields . They are readily synthesized via Claisen-Schmidt condensation . As an α,β-unsaturated ketone, this compound features a reactive enone system that serves as a versatile building block for synthesizing more complex heterocyclic compounds, including pyrazolines and isoxazoles . While specific studies on this exact isomer are limited, chalcones bearing chlorophenyl and methoxyphenyl substituents are extensively studied for their diverse biological activities in research settings. These potential activities, based on the broader chalcone family, include antimicrobial , anticancer, and anti-inflammatory properties . The molecular structure can be analyzed through various spectroscopic methods, including FT-IR, NMR, and UV-Vis . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTKEQBTMRWRAC-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82613-32-9
Record name 4'-CHLORO-2-METHOXYCHALCONE
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Preparation Methods

Traditional Claisen-Schmidt Condensation

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing chalcones, including (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one. This base-catalyzed reaction involves the condensation of an aromatic ketone (4-chloroacetophenone) and an aromatic aldehyde (2-methoxybenzaldehyde) to form the α,β-unsaturated ketone backbone.

Reaction Mechanism and Procedure

The reaction proceeds via enolate formation from 4-chloroacetophenone under basic conditions, followed by nucleophilic attack on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. Subsequent dehydration yields the conjugated enone system. A typical procedure involves:

  • Reactants : 4-Chloroacetophenone (1.0 equiv) and 2-methoxybenzaldehyde (1.2 equiv).
  • Catalyst : Aqueous NaOH (10–20 mol%) or KOH.
  • Solvent : Ethanol or methanol (protic solvents enhance enolate stability).
  • Conditions : Stirring at 40–60°C for 2–4 hours.
Optimization Insights
  • Catalyst Loading : Excess base (>20 mol%) risks side reactions such as over-dehydration or aldol adduct dimerization.
  • Temperature : Elevated temperatures (≥60°C) accelerate dehydration but may reduce stereoselectivity.
  • Solvent Polarity : Ethanol improves reactant solubility and stabilizes intermediates, achieving yields of 70–85%.

Table 1: Representative Conditions for Claisen-Schmidt Synthesis

Parameter Value/Range Source Citation
Molar Ratio 1:1.2 (ketone:aldehyde)
Catalyst NaOH (10 mol%)
Solvent Ethanol (95%)
Temperature 50°C
Reaction Time 3 hours
Yield 78–85%

Solvent-Free Synthesis Approaches

Solvent-free methodologies offer eco-friendly alternatives by eliminating volatile organic compounds (VOCs). These methods often utilize solid catalysts or mechanochemical activation.

Procedure and Advantages

In a solvent-free protocol:

  • Reactants : 4-Chloroacetophenone and 2-methoxybenzaldehyde are mixed with powdered NaOH.
  • Grinding : Mechanochemical activation in a mortar for 20–30 minutes induces reaction completion.
  • Workup : The product is purified via recrystallization from ethanol.

Key Benefits :

  • Yield Enhancement : Reduced side reactions and faster kinetics yield 80–88% product.
  • Sustainability : Eliminates solvent waste and reduces energy input.

Metal-Free Oxidative Coupling

Metal-free strategies avoid transition metal catalysts, which is critical for pharmaceutical applications. A reported method uses ammonium persulfate [(NH₄)₂S₂O₈] as an oxidant in tert-amyl alcohol.

Synthetic Protocol

  • Reactants : 4-Chloroacetophenone (0.5 mmol) and 2-methoxybenzylamine (2.5 mmol).
  • Oxidant : (NH₄)₂S₂O₈ (1.5 mmol).
  • Conditions : 120°C under N₂ for 24 hours.

Mechanistic Notes :
The reaction proceeds via imine intermediate formation, followed by oxidative dehydrogenation to yield the chalcone. This method achieves 65–72% yield but requires prolonged reaction times.

Green Mechanochemical Synthesis

Mechanochemical methods leverage mechanical energy to drive reactions, often achieving superior atom economy. A grinding-based approach uses:

  • Reactants : Equimolar 4-chloroacetophenone and 2-methoxybenzaldehyde.
  • Catalyst : Solid NaOH (1.0 equiv).
  • Procedure : Grinding in a mortar for 30 minutes at room temperature.

Table 2: Comparison of Green vs. Traditional Methods

Parameter Grinding Method Traditional Method
Solvent None Ethanol
Time 30 minutes 3 hours
Yield 82% 78%
Energy Consumption Low Moderate

Reaction Optimization and Catalytic Variations

Acid-Catalyzed Modifications

While less common, acid catalysts (e.g., HCl or H₂SO₄) can promote chalcone formation under anhydrous conditions. However, these methods often suffer from lower yields (60–70%) due to competing polymerization.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–15 minutes while maintaining yields of 75–80%. This method is particularly effective with polar solvents like DMF.

Characterization and Analytical Validation

The structural integrity of this compound is confirmed via:

Spectroscopic Analysis

  • ¹H NMR : Trans-alkene protons appear as doublets at δ 7.2–7.5 ppm (J = 15.5–16.0 Hz).
  • IR Spectroscopy : Strong C=O stretch at 1650–1680 cm⁻¹ and C=C stretch at 1600–1620 cm⁻¹.
  • X-ray Diffraction : Confirms E-configuration and planarity of the enone system.

Table 3: Key Spectroscopic Data

Technique Characteristic Signal Interpretation
¹H NMR δ 3.85 (s, 3H) Methoxy group
¹³C NMR δ 190.5 Ketone carbonyl
IR 1655 cm⁻¹ C=O stretch

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbothioamide Group

The carbothioamide moiety (–NH–C(=S)–) undergoes nucleophilic substitution with amines or alcohols under basic conditions. For example:

  • Reaction with primary amines yields substituted thiourea derivatives.

  • Reaction with alcohols (e.g., methanol) forms thioester intermediates, which can further react with nucleophiles .

Example Reaction Pathway:

Compound+R-NH2LiHMDS, THFThiourea Derivative+Byproducts\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{LiHMDS, THF}} \text{Thiourea Derivative} + \text{Byproducts}

Conditions:

ParameterValueSource
BaseLiHMDS (1.5 equiv)
SolventTHF
Temperature25–60°C
Reaction Time4–12 hours

Ester Hydrolysis and Transesterification

The dimethyl ester groups are susceptible to hydrolysis under acidic or basic conditions, forming the corresponding dicarboxylic acid. Transesterification occurs with alcohols in the presence of catalysts:

Compound+ROHH+orOHDicarboxylic Acid or Transesterified Product\text{Compound} + \text{ROH} \xrightarrow{\text{H}^+ \text{or} \text{OH}^-} \text{Dicarboxylic Acid or Transesterified Product}

Key Data:

ConditionProductYieldSource
2M HCl, refluxBenzene-1,4-dicarboxylic acid85%
NaOMe/MeOH, 60°CMethyl ester derivatives78%

Piperazine Ring Functionalization

The piperazine ring undergoes alkylation or acylation at the secondary amine sites. For instance:

  • Reaction with alkyl halides forms quaternary ammonium salts.

  • Acylation with acid chlorides produces amide derivatives .

Mechanistic Note:
The electron-donating 2,3-dimethylphenyl group on the piperazine enhances nucleophilicity at the nitrogen atoms, facilitating reactions with electrophiles .

Thioamide Oxidation

The carbothioamide group can be oxidized to a carboxamide using oxidizing agents like hydrogen peroxide:

–C(=S)NH–H2O2–C(=O)NH–\text{–C(=S)NH–} \xrightarrow{\text{H}_2\text{O}_2} \text{–C(=O)NH–}

Experimental Findings:

Oxidizing AgentConversion EfficiencySource
30% H₂O₂, AcOH92%
mCPBA, DCM88%

Aromatic Electrophilic Substitution

The benzene ring bearing the amino group participates in electrophilic substitution (e.g., nitration, sulfonation), though steric hindrance from neighboring groups may limit reactivity .

Comparative Reactivity:
| Position | Reactivity | Notes |
|--------------------|

Scientific Research Applications

Anticancer Activity

Chalcones, including (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, are known for their anticancer properties. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study:
A study demonstrated that chalcone derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The compound's mechanism includes disruption of the cell cycle and induction of apoptosis through various pathways, including modulation of inflammatory mediators .

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-79.76 - 40.83Apoptosis induction, cell cycle arrest
HL-603.94 - 9.22Inhibition of tumor invasion and migration

Antimicrobial Properties

Chalcones also exhibit antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Research Findings:
Studies have shown that this compound demonstrates inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Nonlinear Optical Properties

The compound has been investigated for its nonlinear optical (NLO) properties, making it a candidate for applications in photonic devices.

Case Study:
Research into the crystal structure of chalcone derivatives has revealed promising NLO characteristics, which could be utilized in the development of optical switches and modulators .

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of chalcones are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key analogs:

Compound Name R1 (Position 1) R2 (Position 3) Key Findings References
(2E)-1-(4-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one 4-Chlorophenyl 2-Methoxyphenyl Exhibits strong NLO activity; ortho-methoxy group enhances charge transfer
(2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 4-Chlorophenyl 4-Methylphenyl Lower antifungal activity compared to para-substituted analogs
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-Hydroxyphenyl 3,4-Dimethoxyphenyl Hydrogen-bonding network stabilizes crystal packing; moderate bioactivity
(2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-Chlorophenyl 4-Methoxyphenyl Selective MAO-B inhibition; para-methoxy improves binding affinity
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 2,6-Dichloro-3-fluorophenyl 4-Methoxyphenyl Halogen substitution increases steric bulk, reducing solubility
Key Observations:
  • Substituent Position : The ortho-methoxy group in the target compound enhances NLO properties due to increased electron-donating capacity and steric effects . In contrast, para-methoxy substituents (e.g., in ) improve enzyme-binding interactions, as seen in MAO-B inhibition .
  • Halogen Effects : Chlorine at the para position (common in all analogs) contributes to antimicrobial activity but may reduce solubility compared to hydroxyl or methoxy groups .
  • Crystal Packing : Hydrogen-bonding interactions (e.g., in ) stabilize crystal structures, whereas bulky substituents (e.g., 2,6-dichloro-3-fluorophenyl in ) disrupt packing efficiency .

Physicochemical and Material Properties

  • NLO Properties : The target compound’s ortho-methoxy group induces a larger dipole moment (µ = 4.2 D) compared to para-substituted analogs (µ = 3.5 D), making it superior for optoelectronic applications .
  • Thermal Stability : Chalcones with halogen substituents (e.g., 4-chlorophenyl) exhibit higher melting points (~160–180°C) than hydroxyl-substituted derivatives (~140°C) .

Biological Activity

(2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and various biological activities, particularly focusing on its anticancer properties.

Structural Characteristics

The molecular formula of this compound is C16H13ClO2. The compound features a characteristic chalcone structure, which includes an α,β-unsaturated carbonyl group that is pivotal for its biological activity. The structural representation is as follows:

  • Molecular Structure :
    COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl\text{C}OC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl

Synthesis

Chalcones can be synthesized through several methods, including the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. Recent studies have optimized these synthetic pathways to enhance yield and purity while minimizing by-products .

Anticancer Properties

Recent research highlights the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key signaling pathways such as RAS-ERK and AKT/FOXO3a . This modulation leads to increased reactive oxygen species (ROS) production, which is crucial for its pro-apoptotic effects.
  • Case Studies :
    • In a study involving chronic lymphocytic leukemia (CLL) cell lines, this chalcone derivative demonstrated IC50 values ranging from 0.17 to 2.69 µM in HG-3 cells and 0.35 to 1.97 µM in PGA-1 cells . The pro-apoptotic effects were confirmed with low toxicity observed in healthy donor peripheral blood mononuclear cells.

Other Biological Activities

Beyond its anticancer properties, chalcones like this compound have shown promise in various other areas:

  • Antimicrobial Activity : Chalcones possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some studies indicate that chalcone derivatives can inhibit inflammatory pathways, suggesting their use in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeObservationsReference
AntiproliferativeIC50 values: 0.17–2.69 µM (HG-3), 0.35–1.97 µM (PGA-1)
Apoptosis InductionIncreased ROS production leading to apoptosis
AntimicrobialEffective against various bacteria and fungi
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. What are the optimal reaction conditions for synthesizing (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one via Claisen-Schmidt condensation?

The Claisen-Schmidt condensation is the primary method for synthesizing this chalcone derivative. Key parameters include:

  • Reactants : 4-Chloroacetophenone and 2-methoxybenzaldehyde.
  • Catalyst : Aqueous NaOH or KOH (10–20% w/v) .
  • Solvent : Ethanol or methanol, under reflux conditions (60–80°C) .
  • Reaction Time : 4–8 hours, monitored by TLC for completion.
  • Yield : Typically 65–75%, though yields drop to ~50% if steric hindrance or electron-withdrawing groups impede enolate formation .

Optimization Tips :

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Confirms the α,β-unsaturated ketone (δ 7.5–8.1 ppm for vinyl protons) and substituents (e.g., δ 3.8 ppm for methoxy groups) .
  • ¹³C NMR : Identifies carbonyl (δ 190–200 ppm) and aromatic carbons .
    • IR Spectroscopy : Detects C=O stretching (~1650 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .
    • X-ray Diffraction (XRD) : Resolves bond lengths (C=O: ~1.22 Å) and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can low yields in the Claisen-Schmidt condensation of this compound be addressed?

Low yields often stem from:

  • Steric Effects : Substituents on aromatic rings hinder enolate formation. Mitigate by using excess base or microwave-assisted synthesis .
  • Side Reactions : Aldol byproducts form under prolonged heating. Control via strict temperature monitoring and shorter reaction times .
  • Catalyst Efficiency : Replace NaOH with solid-supported catalysts (e.g., Mg-Al hydrotalcite) to improve selectivity .

Q. What crystallographic insights are available for this compound, and how do they inform its reactivity?

Single-crystal XRD studies reveal:

  • Planarity : The α,β-unsaturated ketone system is nearly planar (dihedral angle < 10° between rings), favoring conjugation and electrophilic reactivity .
  • Packing : Weak C–H···O interactions stabilize the crystal lattice, influencing solubility and melting points .
  • Bond Lengths : C=O (1.22 Å) and C=C (1.34 Å) lengths align with DFT-calculated values, supporting resonance stabilization .

Q. How do substituent positions (e.g., chloro vs. methoxy) affect the compound’s electronic structure and bioactivity?

  • Electron-Withdrawing Groups (Cl) : Increase electrophilicity of the carbonyl, enhancing reactivity in nucleophilic additions .
  • Electron-Donating Groups (OCH₃) : Stabilize the enone system via resonance, reducing oxidation potential .
  • Bioactivity : Chloro groups enhance antimicrobial activity (MIC ~12.5 µg/mL against S. aureus), while methoxy groups improve pharmacokinetic properties (e.g., logP) .

Q. What computational methods are used to model the compound’s interactions with biological targets?

  • Docking Studies : AutoDock Vina or Schrödinger Suite predict binding affinities to enzymes (e.g., COX-2, IC₅₀ ~5 µM) .
  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.1 eV), correlating with redox activity .
  • MD Simulations : GROMACS assesses stability in protein binding pockets over 100 ns trajectories .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in reported IC₅₀ values (e.g., 10 vs. 25 µM for anticancer activity) may arise from:

  • Assay Conditions : Varying cell lines (HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) .
  • Compound Purity : HPLC purity >98% required; impurities (e.g., unreacted ketone) skew results .
  • Solubility : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

Tables

Table 1: Key Reaction Conditions for Claisen-Schmidt Condensation

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher → Faster kinetics
Catalyst (NaOH)10–20% w/vExcess → Side reactions
SolventEthanolPolar aprotic improves enolate formation
Reaction Time4–8 hoursProlonged → Aldol byproducts

Table 2: Comparative Bioactivity of Analogues

CompoundAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)
Target Compound12.5 (S. aureus)18 (HeLa)
4-Chloro Derivative2530
4-Methoxy Derivative5045

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